molecular formula C10H7BrO2S B6206891 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid CAS No. 1697282-42-0

5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid

Cat. No. B6206891
CAS RN: 1697282-42-0
M. Wt: 271.1
InChI Key:
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Description

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrO2S . It is a type of benzofuran compound, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid is represented by the linear formula C9H5BrO2S . The molecular weight of this compound is 257.11 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid include a molecular weight of 257.11 and a linear formula of C9H5BrO2S .

Safety and Hazards

The safety and hazards associated with 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid include hazard statements H302, H315, H319 . Precautionary measures include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352 .

Future Directions

The future directions for the study and application of 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid and similar compounds could involve further exploration of their biological activities and potential applications in many aspects, such as the development of novel drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid involves the bromination of 2-methyl-1-benzothiophene-3-carboxylic acid followed by the introduction of a bromine substituent at the 5-position of the benzothiophene ring. The resulting intermediate is then subjected to carboxylation to yield the final product.", "Starting Materials": [ "2-methyl-1-benzothiophene-3-carboxylic acid", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1-benzothiophene-3-carboxylic acid using bromine in the presence of sodium hydroxide and diethyl ether as a solvent to yield 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid", "Step 2: Introduction of a bromine substituent at the 5-position of the benzothiophene ring using bromine in the presence of ethanol as a solvent to yield the intermediate", "Step 3: Carboxylation of the intermediate using carbon dioxide in the presence of sodium hydroxide and ethanol as a solvent to yield 5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid" ] }

CAS RN

1697282-42-0

Molecular Formula

C10H7BrO2S

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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